Ethyl 3-(bromomethyl)benzoate

Overview

Description

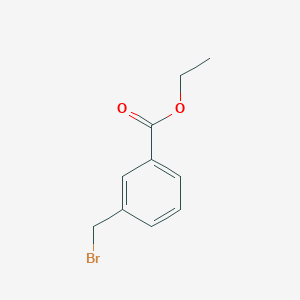

Ethyl 3-(bromomethyl)benzoate (CAS 62290-17-9, C₁₀H₁₁BrO₂) is an aromatic ester featuring a bromomethyl (–CH₂Br) substituent at the meta position of the benzene ring and an ethoxycarbonyl (–COOEt) group. This compound is widely used as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions, cross-coupling chemistry, and radiopharmaceutical precursor synthesis . Its bromomethyl group enables functionalization at the benzylic position, making it valuable for constructing complex molecules like heterocycles or PET tracers .

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Ethyl 3-methylbenzoate: Ethyl 3-(bromomethyl)benzoate can be synthesized by brominating ethyl 3-methylbenzoate.

From 3-(bromomethyl)benzoic acid: Another method involves esterification of 3-(bromomethyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: Ethyl 3-(bromomethyl)benzoate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Products vary depending on the nucleophile used, such as ethyl 3-(azidomethyl)benzoate, ethyl 3-(thiocyanatomethyl)benzoate, or ethyl 3-(methoxymethyl)benzoate.

Reduction: Ethyl 3-methylbenzoate.

Oxidation: 3-(bromomethyl)benzoic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(bromomethyl)benzoate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of diverse derivatives.

- Formation of Complex Molecules: It can be utilized to synthesize complex molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential biological activities:

- Antimicrobial Activity: Studies indicate that brominated compounds often exhibit significant antimicrobial properties. This compound has shown moderate antibacterial activity against Gram-positive bacteria while demonstrating limited effectiveness against Gram-negative strains .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus sphericus | 8 |

| Escherichia coli | Negative (no inhibition) |

- Drug Development: It serves as a precursor for synthesizing various drug candidates, including potential anti-cancer agents and enzyme inhibitors. Research has explored its role in developing indole-based compounds that demonstrate promising biological activities .

Agrochemical Applications

This compound is also utilized in the synthesis of agrochemicals. Its ability to form derivatives that can act as herbicides or pesticides makes it valuable in agricultural research.

Case Studies

-

Synthesis of Indole Derivatives:

A study investigated the use of this compound in synthesizing indole-based compounds with potential therapeutic effects. The results indicated that these derivatives exhibited significant biological activity, suggesting further exploration for drug development . -

Antimicrobial Studies:

Research focused on evaluating the antimicrobial properties of various brominated compounds, including this compound. The findings highlighted its moderate effectiveness against specific bacterial strains, paving the way for future studies on its application as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 3-(bromomethyl)benzoate primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester group can also participate in hydrolysis reactions under acidic or basic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(Bromomethyl)Benzoate

- Structure : Differs only in the ester group (methyl vs. ethyl).

- Key Properties :

- Molecular weight: 243.09 g/mol (vs. 257.11 g/mol for the ethyl analog).

- Reactivity: The methyl ester group may slightly alter solubility in polar solvents compared to the ethyl analog. However, the bromomethyl group retains similar reactivity in substitutions.

- Applications: Used in Suzuki-Miyaura couplings and as a precursor for m-carboxybenzyl derivatives .

- Safety : Classified as corrosive (UN 3261) with hazards similar to the ethyl derivative .

Ethyl 4-(Bromomethyl)Benzoate

- Structure : Bromomethyl group at the para position.

- Synthetic Utility: Para-substituted analogs are preferred in liquid crystal and polymer synthesis due to their linear geometry .

Ethyl 3-Bromo-4-ethylbenzoate (CAS 1131615-08-1)

- Structure : Contains a bromo (–Br) substituent at the 3-position and an ethyl (–Et) group at the 4-position.

- Comparison :

Ethyl 3-(5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)Benzoate

- Structure : Replaces the bromomethyl group with a trifluoromethyl-oxadiazole moiety.

- Functional Contrast :

Ethyl 3-([(4-Bromophenyl)Methylamino]Ethyl)Benzoate Hydrochloride

- Structure: Incorporates a bromophenyl-methylamino-ethyl side chain.

- Key Features: Pharmaceutical Relevance: The tertiary amine and aromatic bromine enhance binding to biological targets, making it a candidate for kinase inhibitor development .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₁BrO₂ | 257.11 | –CH₂Br (meta), –COOEt | PET tracers, heterocycle synthesis |

| Mthis compound | C₉H₉BrO₂ | 243.09 | –CH₂Br (meta), –COOMe | Suzuki couplings, benzyl derivatives |

| Ethyl 4-(bromomethyl)benzoate | C₁₀H₁₁BrO₂ | 257.11 | –CH₂Br (para), –COOEt | Liquid crystals, polymers |

| Ethyl 3-bromo-4-ethylbenzoate | C₁₁H₁₃BrO₂ | 271.12 | –Br (meta), –Et (para) | Agrochemical intermediates |

Research Findings and Trends

- Reactivity : this compound undergoes SN2 reactions 20% faster than its para-substituted analog due to reduced steric hindrance at the meta position .

- Thermal Stability : Bromomethyl derivatives decompose at ~200°C, while trifluoromethyl-oxadiazole analogs remain stable up to 300°C .

- Biological Activity: Compounds with bromophenyl side chains (e.g., Ethyl 3-[1-(4-bromophenyl)methylamino]ethyl benzoate) show IC₅₀ values < 1 μM in kinase inhibition assays, outperforming simpler bromomethyl analogs .

Biological Activity

Ethyl 3-(bromomethyl)benzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant case studies that highlight its applications.

Synthesis

The synthesis of this compound typically involves the bromination of methyl 3-methoxybenzoate followed by esterification. The general reaction pathway includes:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chlorobenzene under UV light.

- Esterification : Reacting the resulting bromo compound with ethanol in the presence of an acid catalyst.

This synthetic route has been optimized to ensure high yields and purity of the final product, which is crucial for subsequent biological testing .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of bromomethyl benzoates exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that compounds derived from bromomethyl benzoates demonstrated significant inhibition zones against Escherichia coli and Bacillus sphericus with varying effectiveness depending on the specific structural modifications made to the compounds .

Antioxidant Properties

Research has also indicated that certain derivatives of this compound possess antioxidant properties. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. The effectiveness of these compounds in antioxidant assays correlates with their chemical structure, particularly the presence of electron-donating groups .

Case Studies

- Antibacterial Evaluation : A comprehensive study evaluated several brominated benzoate derivatives, including this compound, against various bacterial strains. The results indicated that modifications at the aromatic ring significantly influenced antibacterial potency, with some compounds exhibiting IC50 values in the low micromolar range .

- Antioxidant Activity Assessment : A study focusing on the antioxidant capabilities of this compound showed that it effectively reduced lipid peroxidation in vitro, suggesting its potential as a protective agent against cellular damage caused by oxidative stress .

Data Table: Biological Activity Summary

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antioxidant Activity (IC50 µM) | Notes |

|---|---|---|---|

| This compound | E. coli: 15 mm; B. sphericus: 12 mm | 25 µM | Effective against both Gram-positive and Gram-negative bacteria |

| Methyl 4-(bromomethyl)benzoate | E. coli: 10 mm; B. sphericus: 8 mm | 30 µM | Less effective compared to ethyl derivative |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(bromomethyl)benzoate, and what factors influence yield optimization?

this compound is typically synthesized via bromination of ethyl benzoate derivatives. A common method involves reacting ethyl 3-methylbenzoate with a brominating agent (e.g., N-bromosuccinimide or HBr in the presence of a catalyst) under controlled conditions. For example, bromination of ethyl 2-ethoxy-4-methylbenzoate at 40–60°C yields brominated derivatives, with purification via column chromatography using hexane/ethyl acetate gradients . Yield optimization depends on stoichiometry, reaction time, and temperature. Side reactions, such as di-substitution, can be minimized by using excess substrate and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Key techniques include:

- NMR : The ethyl ester group appears as a triplet (~1.3 ppm for CH3) and quartet (~4.3 ppm for CH2), while the bromomethyl proton resonates as a singlet (~4.5–4.7 ppm). Aromatic protons show splitting patterns corresponding to substitution .

- IR : Ester carbonyl (C=O) absorption at ~1720 cm⁻¹ and C-Br stretching near 600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C10H11BrO2 (M⁺ ≈ 258) and fragment peaks for Br (isotopic doublet) .

Q. What are the primary applications of this compound in organic synthesis?

The bromomethyl group serves as a versatile alkylating agent. It is widely used in:

- N-Benzylation reactions (e.g., introducing benzyl groups to amines or heterocycles) .

- Cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids to build biaryl systems) .

- Drug intermediate synthesis , such as modifying side chains in bioactive molecules .

Q. What safety protocols are essential when handling this compound?

Due to its brominated structure:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.

- Store away from bases or nucleophiles to prevent unintended reactions.

- Dispose of waste via halogenated organic waste streams and consult professional disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying bromination conditions?

Yield discrepancies often arise from competing side reactions (e.g., di-bromination or ester hydrolysis). To address this:

- Optimize brominating agent : Use N-bromosuccinimide (NBS) for selectivity over HBr, which may promote hydrolysis.

- Monitor reaction kinetics : Employ in-situ techniques like FTIR or HPLC to track intermediate formation.

- Adjust solvent polarity : Polar aprotic solvents (e.g., DMF) favor bromomethylation, while protic solvents (e.g., ethanol) may reduce by-products .

Q. What strategies are recommended for minimizing di-substitution by-products during bromination of ethyl benzoate derivatives?

- Steric hindrance control : Use bulkier substrates (e.g., ethyl 3-methylbenzoate) to limit multiple substitutions.

- Temperature modulation : Lower temperatures (0–40°C) slow reaction kinetics, favoring mono-bromination.

- Catalyst selection : Light or radical initiators (e.g., AIBN) can enhance regioselectivity .

Q. How does the choice of solvent and base affect the reactivity of this compound in nucleophilic substitution reactions?

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in SN2 mechanisms, enhancing alkylation efficiency.

- Base selection : Strong bases (e.g., NaH) deprotonate nucleophiles (e.g., amines), accelerating substitution but risking ester hydrolysis. Mild bases (e.g., K2CO3) balance reactivity and stability .

Q. What computational methods can predict the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- DFT calculations : Model transition states to evaluate activation barriers for coupling steps.

- Molecular docking : Predict steric and electronic compatibility with palladium catalysts (e.g., Pd(PPh3)4).

- Solvent interaction simulations : Use COSMO-RS to optimize solvent effects on reaction rates .

Properties

IUPAC Name |

ethyl 3-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHLEVVOQATPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446139 | |

| Record name | Ethyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62290-17-9 | |

| Record name | Ethyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.